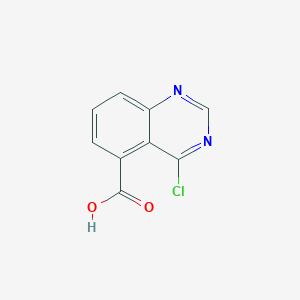

4-Chloroquinazoline-5-carboxylic acid

Description

4-Chloroquinazoline-5-carboxylic acid is a heterocyclic compound featuring a quinazoline backbone—a fused benzene and pyrimidine ring system—substituted with a chlorine atom at position 4 and a carboxylic acid group at position 5. The chlorine substituent enhances electronic effects and metabolic stability, while the carboxylic acid group facilitates hydrogen bonding and salt formation, improving solubility and bioavailability.

Properties

Molecular Formula |

C9H5ClN2O2 |

|---|---|

Molecular Weight |

208.60 g/mol |

IUPAC Name |

4-chloroquinazoline-5-carboxylic acid |

InChI |

InChI=1S/C9H5ClN2O2/c10-8-7-5(9(13)14)2-1-3-6(7)11-4-12-8/h1-4H,(H,13,14) |

InChI Key |

YKXRRQKATPGFKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CN=C2Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloroquinazoline-5-carboxylic acid typically involves the chlorination of quinazoline derivatives. One common method includes the reaction of 4-hydroxyquinazoline with thionyl chloride in a suitable solvent . This reaction proceeds under reflux conditions, leading to the formation of 4-chloroquinazoline, which can then be further functionalized to obtain the carboxylic acid derivative.

Industrial Production Methods: Industrial production of 4-chloroquinazoline-5-carboxylic acid often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The scalability of these methods makes them suitable for large-scale production required in pharmaceutical manufacturing .

Chemical Reactions Analysis

Types of Reactions: 4-Chloroquinazoline-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, leading to the formation of 4-aminoquinazoline derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different functionalized derivatives.

Common Reagents and Conditions:

Major Products:

4-Aminoquinazoline Derivatives: Formed through nucleophilic substitution reactions.

Oxidized Derivatives: Various oxidized forms depending on the specific oxidizing agent and conditions used.

Scientific Research Applications

4-Chloroquinazoline-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloroquinazoline-5-carboxylic acid and its derivatives often involves the inhibition of specific enzymes or receptors. For example, certain quinazoline derivatives act as kinase inhibitors by binding to the ATP-binding site of kinases, thereby blocking their activity and inhibiting cell proliferation . The molecular targets and pathways involved vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Molecular Properties

The structural diversity of chlorinated carboxylic acid derivatives arises from variations in heterocyclic cores and substituent positions. Key compounds and their properties are summarized below:

Notes:

- Quinazoline derivatives (e.g., the target compound) exhibit larger molecular weights due to fused aromatic systems, enhancing π-π stacking interactions compared to monocyclic analogs .

- Pyrazole derivatives (e.g., ) feature multiple chlorine atoms and methyl groups, increasing hydrophobicity and steric bulk.

- Thiazole and oxazole derivatives (e.g., ) incorporate heteroatoms (S, O), altering electronic properties and reactivity.

Physicochemical and Functional Properties

- Hydrogen Bonding : Pyrazole derivatives () exhibit intramolecular O-H⋯O bonds, stabilizing crystal structures. Quinazoline’s fused system may promote intermolecular H-bonding via COOH .

- Aromatic Interactions : π-π stacking observed in pyrazole derivatives (centroid distances: 3.835–3.859 Å) suggests quinazoline analogs could exhibit stronger interactions due to larger aromatic surfaces .

- Solubility : Thiazole and isoxazole derivatives () show moderate aqueous solubility, whereas quinazoline’s fused ring may reduce solubility unless derivatized as salts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.